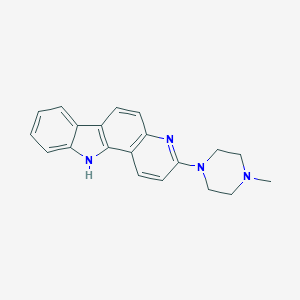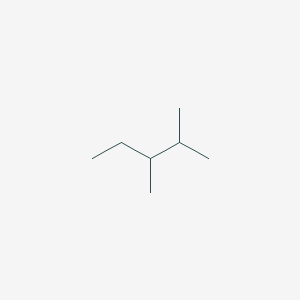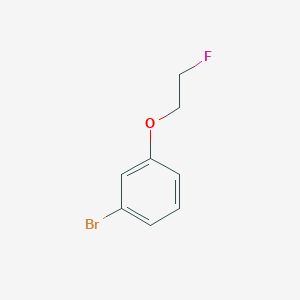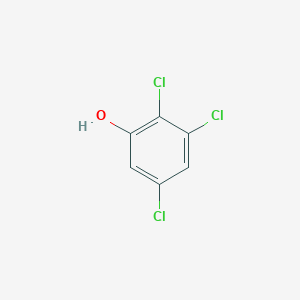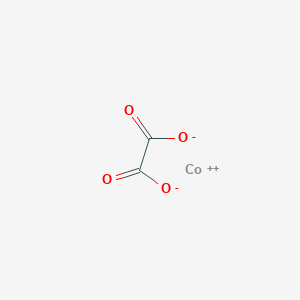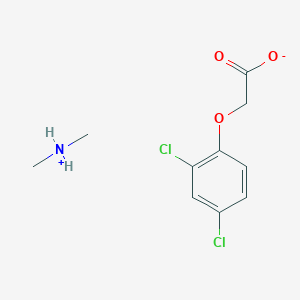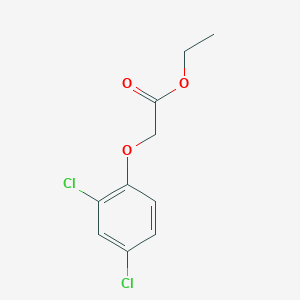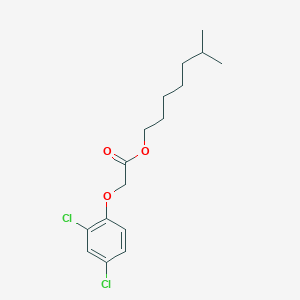![molecular formula C14H15NO2S B165589 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid CAS No. 138568-67-9](/img/structure/B165589.png)
2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid (ETP) is a synthetic compound that belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs). It has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research.
Aplicaciones Científicas De Investigación
2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid is not fully understood, but it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to promote inflammation and contribute to the development of cancer. By inhibiting COX enzymes, 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid may reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of COX enzymes, which reduces the production of prostaglandins. Physiologically, 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid has been found to reduce inflammation and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid in lab experiments is its potency. It has been shown to be effective at low concentrations, which reduces the amount of compound needed for experiments. However, one limitation of using 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid is its potential toxicity. It has been shown to have cytotoxic effects on some normal cells, which may limit its therapeutic applications.
Direcciones Futuras
There are several future directions for research involving 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is its potential use in the treatment of other inflammatory conditions, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid and to identify any potential side effects or toxicity.
Métodos De Síntesis
2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid can be synthesized through a multistep reaction involving the condensation of 2-bromo-4-(5-ethylthiazol-2-yl)phenylboronic acid with ethyl 2-bromopropionate, followed by Suzuki coupling and ester hydrolysis. The final product is obtained through acidification and recrystallization.
Propiedades
Número CAS |
138568-67-9 |
|---|---|
Nombre del producto |
2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid |
Fórmula molecular |
C14H15NO2S |
Peso molecular |
261.34 g/mol |
Nombre IUPAC |
2-[4-(5-ethyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H15NO2S/c1-3-12-8-15-13(18-12)11-6-4-10(5-7-11)9(2)14(16)17/h4-9H,3H2,1-2H3,(H,16,17) |
Clave InChI |
NTZYUXOOZFLHEE-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(S1)C2=CC=C(C=C2)C(C)C(=O)O |
SMILES canónico |
CCC1=CN=C(S1)C2=CC=C(C=C2)C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




